molecular formula C13H16Cl2N2O B1525646 [4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone CAS No. 1281370-32-8

[4-(Aminomethyl)piperidin-1-yl](2,4-dichlorophenyl)methanone

Cat. No.: B1525646
CAS No.: 1281370-32-8
M. Wt: 287.18 g/mol
InChI Key: ANCQCKWLAZBROJ-UHFFFAOYSA-N
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Description

4-(Aminomethyl)piperidin-1-ylmethanone is a chemical compound that features a piperidine ring substituted with an aminomethyl group and a methanone group attached to a 2,4-dichlorophenyl ring

Scientific Research Applications

4-(Aminomethyl)piperidin-1-ylmethanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly for neurological disorders.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in studies to understand its interaction with biological targets, such as enzymes or receptors, which can provide insights into its mechanism of action.

Future Directions

Piperidine derivatives are a significant area of research in medicinal chemistry due to their wide range of biological activities . Future research may focus on developing new synthesis methods, exploring their biological activities, and optimizing their properties for therapeutic use.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)piperidin-1-ylmethanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction, where an aldehyde or ketone is reacted with an amine in the presence of a reducing agent.

    Attachment of the 2,4-Dichlorophenyl Group: The final step involves the formation of the methanone linkage between the piperidine ring and the 2,4-dichlorophenyl group. This can be achieved through a Friedel-Crafts acylation reaction using an appropriate acyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production of 4-(Aminomethyl)piperidin-1-ylmethanone may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or nitriles.

    Reduction: Reduction reactions can convert the methanone group to a secondary alcohol.

    Substitution: The dichlorophenyl ring can undergo nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)piperidin-1-ylmethanone involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the dichlorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)piperidin-1-ylmethanone
  • 4-(Aminomethyl)piperidin-1-ylmethanone

Uniqueness

Compared to its analogs, 4-(Aminomethyl)piperidin-1-ylmethanone is unique due to the presence of chlorine atoms, which can influence its electronic properties and reactivity. This makes it particularly interesting for applications requiring specific electronic characteristics.

Properties

IUPAC Name

[4-(aminomethyl)piperidin-1-yl]-(2,4-dichlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c14-10-1-2-11(12(15)7-10)13(18)17-5-3-9(8-16)4-6-17/h1-2,7,9H,3-6,8,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANCQCKWLAZBROJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)C(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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